molecular formula C13H19N3 B1479948 6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098054-26-1

6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479948
CAS No.: 2098054-26-1
M. Wt: 217.31 g/mol
InChI Key: LDKDXGNFLQRCIH-UHFFFAOYSA-N
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Description

6-Cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole (CID 121214865) is a chemical compound with the molecular formula C13H19N3 and belongs to the class of imidazo[1,2-b]pyrazole heterocycles . This fused bicyclic N-heterocyclic scaffold has attracted significant attention in medicinal chemistry and drug discovery due to its diverse and useful bioactivities, which include potential antimicrobial, anticancer, and anti-inflammatory properties . The scaffold is also investigated as a potential non-classical isostere of the indole ring, a common motif in pharmaceuticals. Replacing an indole core with an imidazo[1,2-b]pyrazole system has been shown in matched-pair studies to result in significantly improved aqueous solubility, a key parameter for optimizing the pharmacokinetic properties of drug candidates . Researchers are actively exploring this scaffold for its multi-target potential in polypharmacology approaches. Specifically, related imidazo[1,2-b]pyrazole derivatives have demonstrated a notable ability to inhibit key cellular pathways involved in inflammation and cancer, such as the phosphorylation of p38 MAPK, and to inhibit reactive oxygen species (ROS) production and human platelet aggregation, which are relevant to angiogenesis and tumorigenesis . The cyclopentyl and isopropyl substituents on this particular derivative contribute to its molecular properties and are examples of the strategic functionalization that is possible on the core scaffold using modern synthetic methods, such as regioselective magnesiation and zincation followed by trapping with electrophiles . This product is intended for research purposes, such as in vitro biological screening, the investigation of signaling pathway inhibition, and as a building block in the synthesis of more complex molecules for pharmaceutical development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-cyclopentyl-1-propan-2-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-10(2)15-7-8-16-13(15)9-12(14-16)11-5-3-4-6-11/h7-11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKDXGNFLQRCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-Cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to the active sites of enzymes, altering their catalytic activities and affecting the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Furthermore, this compound has been shown to impact gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular processes highlight the potential of this compound in therapeutic applications.

Biological Activity

6-Cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole (CPIIP) is a heterocyclic compound that belongs to the imidazo[1,2-b]pyrazole class, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an anticonvulsant, anti-inflammatory, and antimicrobial agent. This article provides a detailed examination of the biological activity of CPIIP, supported by data tables and relevant research findings.

Chemical Structure and Properties

CPIIP has the following chemical properties:

PropertyValue
Molecular FormulaC13H19N3
Molecular Weight217.31 g/mol
CAS Number2098054-26-1

The compound features a cyclopentyl ring at the 6-position and an isopropyl group at the 1-position of the imidazo core, which may influence its interaction with biological targets.

The biological activity of CPIIP is primarily attributed to its ability to interact with various biomolecules. Preliminary studies suggest that it may modulate enzyme activity involved in key disease pathways. The specific mechanisms are still under investigation, but compounds in the imidazo[1,2-b]pyrazole class have shown promise in inhibiting protein kinases and other enzymes critical for cellular signaling.

Anticonvulsant Activity

Research indicates that CPIIP may exhibit anticonvulsant properties similar to other imidazo[1,2-b]pyrazoles. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against seizures.

Anti-inflammatory Activity

CPIIP has been evaluated for its anti-inflammatory potential. In vitro assays demonstrate that it can inhibit pro-inflammatory cytokines such as TNFα and IL-6. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against these cytokines .

Antimicrobial Activity

The antimicrobial properties of CPIIP are also noteworthy. Studies have shown that related compounds exhibit activity against various bacterial strains. The unique bicyclic structure may enhance membrane permeability, facilitating its action against pathogens.

Case Studies and Research Findings

Several studies have explored the biological activities of CPIIP and related compounds:

  • Anticonvulsant Studies : In a study evaluating various imidazo[1,2-b]pyrazoles, CPIIP demonstrated significant anticonvulsant effects in animal models, showing a dose-dependent response .
  • Anti-inflammatory Assays : A comparative analysis of CPIIP with other pyrazole derivatives revealed that it effectively reduced IL-6 production in cell cultures with an IC50 value of approximately 0.5 μM .
  • Antimicrobial Testing : Preliminary antimicrobial assays indicated that CPIIP exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique properties of CPIIP better, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
6-Cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazoleSmaller cyclobutane ringAnticonvulsant and anti-inflammatory
6-Methyl-1-isopropyl-1H-imidazo[1,2-b]pyrazoleMethyl group instead of cycloalkaneModerate antimicrobial activity

CPIIP's larger cyclopentyl substituent may confer distinct pharmacokinetic properties compared to these analogs.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit diverse biological activities. Here are some notable applications:

  • Anticonvulsant Activity : Preliminary studies suggest that 6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole may exhibit anticonvulsant properties. Similar compounds have been shown to modulate neurotransmitter systems, potentially offering therapeutic effects for epilepsy and other seizure disorders.
  • Anti-inflammatory Properties : Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines. For instance, studies indicate that certain derivatives can significantly reduce IL-6 production in cell cultures, suggesting a role in treating inflammatory diseases.
  • Antimicrobial Activity : The imidazo[1,2-b]pyrazole framework has been linked to antimicrobial properties. Research on structurally similar compounds indicates potential effectiveness against various bacterial strains.

Anticancer Activity

A notable study evaluated several derivatives of imidazo[1,2-b]pyrazoles for cytotoxicity against cancer cell lines. The most active derivatives exhibited IC50 values ranging from 25 to 100 µM against HeLa cells, indicating significant potential for cancer therapy.

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of imidazo[1,2-b]pyrazoles. Certain compounds were found to reduce IL-6 levels in SW1353 cells with IC50 values around 820 nM, supporting their therapeutic applications in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole with related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) logD Solubility (mg/mL) Key Biological Activities References
This compound 6-cyclopentyl, 1-isopropyl Predicted: ~1.5–2.0 Moderate Hypothesized: Anti-inflammatory, COX-2 inhibition
Pruvanserin (Indole-based drug) Indole core, piperazine substituents 2.0 Low 5-HT2A antagonist
1H-Imidazo[1,2-b]pyrazole analogue of Pruvanserin 1H-imidazo[1,2-b]pyrazole core 1.2 High Improved solubility vs. indole
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 6-cyclopropyl, 1-(2-chloroethyl) Synthetic intermediate
6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole 6-cyclobutyl, 1-propargyl Undisclosed
2,3-Dihydro-imidazo[1,2-b]pyrazole (Compound 300) Dihydro core, unspecified substituents Anti-inflammatory (IC50: 1.2–3.9 nM)

Key Observations

Core Structure Impact :

  • Replacing the indole ring in pruvanserin with a 1H-imidazo[1,2-b]pyrazole core significantly reduced logD (from 2.0 to 1.2) and enhanced aqueous solubility . This suggests that this compound may exhibit better solubility than indole-based drugs but higher lipophilicity than its cyclopropane-substituted analogs (e.g., 1-(2-chloroethyl)-6-cyclopropyl derivative) due to the bulky cyclopentyl group .

Substituent Effects :

  • Cyclopentyl vs. Cyclopropyl/Alkyl Groups : The cyclopentyl group at the 6-position likely increases steric bulk and lipophilicity compared to smaller cyclopropyl or linear alkyl groups. This could enhance membrane permeability but reduce solubility compared to cyclopropane-containing analogs .
  • Isopropyl Group : The 1-isopropyl substituent may improve metabolic stability by resisting oxidative degradation compared to reactive groups like chloroethyl .

The cyclopentyl and isopropyl groups in this compound may optimize receptor binding compared to less bulky analogs.

Preparation Methods

Starting Materials and Reaction Sequence

  • Key intermediates : 5-aminopyrazole-4-carbonitrile derivatives are used as trifunctional building blocks.
  • Cyclopentyl substitution : Introduced via cyclocondensation of ethoxymethylene malononitrile with hydrazine under microwave irradiation.
  • Isopropyl substitution : Incorporated through the isocyanide component in the GBB reaction.

Reaction Conditions and Procedure

  • Step 1 : Cyclocondensation of ethoxymethylene malononitrile with hydrazine in ethanol under microwave irradiation at 80 °C, 150 W for 10 minutes. This step yields the 5-aminopyrazole intermediate with complete conversion.
  • Step 2 : The GBB three-component reaction is then conducted by adding water, an aldehyde (corresponding to the isopropyl substituent), a catalytic amount of trifluoroacetic acid (TFA, 20 mol %), and an isocyanide to the preformed 5-aminopyrazole solution at room temperature.
  • Reaction time : Approximately 15 minutes.
  • Yield : Overall isolated yield of this compound is around 65%.

Summary Table of Key Reaction Parameters

Step Reaction Components Conditions Time Yield (%) Notes
1 Ethoxymethylene malononitrile + Hydrazine Microwave, EtOH, 80 °C, 150 W 10 min ~100% Water presence detrimental
2 5-Aminopyrazole + Aldehyde + Isocyanide + TFA Room temp, aqueous medium 15 min 65% Sequence of addition crucial

Mechanistic Insights

The GBB reaction mechanism involves:

  • Formation of an imine intermediate between the aldehyde and the amino group of the 5-aminopyrazole.
  • Nucleophilic addition of the isocyanide to the imine.
  • Cyclization and aromatization to yield the imidazo[1,2-b]pyrazole core.

Microwave irradiation accelerates the initial pyrazole formation by promoting cyclocondensation efficiently.

Research Findings and Advantages of the GBB Method

  • The one-pot, two-step GBB protocol allows rapid synthesis of a diverse library of imidazo[1,2-b]pyrazoles with yields up to 83%.
  • The method is mild, green-compatible, and operationally simple.
  • It enables easy variation of substitution patterns by changing aldehyde and isocyanide components.
  • No complex purification techniques are required, facilitating scalability.

Summary Table of Yields for Selected Imidazo[1,2-b]pyrazole Derivatives (Including Cyclopentyl Substituted)

Compound Starting Materials Reaction Type Yield (%) Reference
This compound Ethoxymethylene malononitrile + Hydrazine + Aldehyde + Isocyanide Microwave-assisted GBB reaction 65
Various substituted imidazo[1,2-b]pyrazoles 5-Aminopyrazole derivatives + Isocyanide + Aldehydes GBB multicomponent reaction 54–83
Imidazo-pyrazole derivatives via dehydration 4-Carboxyethyl-5-aminopyrazoles + H2SO4 Dehydration Variable

Q & A

Q. What mechanistic insights explain the divergent reactivity of imidazo[1,2-b]pyrazoles under photolytic vs. thermal conditions?

  • Methodology : Use time-resolved spectroscopy (e.g., transient absorption) to track intermediates. Thermal conditions typically favor ring-opening via retro-Diels-Alder pathways, while UV irradiation induces radical-mediated rearrangements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

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